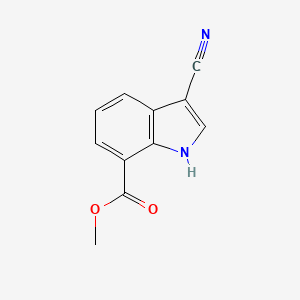

Methyl 3-cyano-1H-indole-7-carboxylate

Description

Properties

IUPAC Name |

methyl 3-cyano-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-11(14)9-4-2-3-8-7(5-12)6-13-10(8)9/h2-4,6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGCVEVNRZWNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463339 | |

| Record name | Methyl 3-cyano-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443144-24-9 | |

| Record name | Methyl 3-cyano-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-cyano-1H-indole-7-carboxylate (CAS 443144-24-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-cyano-1H-indole-7-carboxylate is a synthetically valuable indole derivative that serves as a crucial building block in medicinal and organic chemistry.[1] With the CAS number 443144-24-9, this compound has garnered interest for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and an exploration of its biological significance and potential mechanisms of action.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₁H₈N₂O₂ and a molecular weight of 200.19 g/mol .[1] It is characterized by the presence of a cyano group at the 3-position and a methyl carboxylate group at the 7-position of the indole scaffold, which imparts unique chemical and biological properties.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 443144-24-9 | [1] |

| Molecular Formula | C₁₁H₈N₂O₂ | [1] |

| Molecular Weight | 200.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | |

| Density | ~1.33 g/cm³ | [1] |

| Storage | Room temperature, sealed in a dry environment | [1] |

Note: Specific melting and boiling points are not consistently reported in the literature; however, related indole carboxylates have melting points in the range of 208–259°C.[1]

Spectroscopic Data

Characterization of this compound is typically achieved through a combination of spectroscopic techniques.

Table 2: Key Spectroscopic Data for Characterization

| Technique | Expected Peaks/Signals | Reference |

| ¹H NMR | Ester methyl protons (~3.9 ppm) | [1] |

| ¹³C NMR | Cyano carbon (~115 ppm) | [1] |

| IR Spectroscopy | C≡N stretch (~2200 cm⁻¹), C=O stretch (~1700 cm⁻¹) | [1] |

| Mass Spectrometry | [M+H]⁺ at m/z 201.06586 (predicted) | [2] |

Experimental Protocols

Synthesis

A common synthetic route to this compound involves the cyanation of a brominated indole intermediate followed by esterification.

Experimental Protocol: Synthesis via Cyanation and Esterification

-

Bromination: A suitable indole precursor, such as methyl 1H-indole-7-carboxylate, is subjected to bromination at the 3-position using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent (e.g., acetonitrile).

-

Cyanation: The resulting 3-bromoindole derivative undergoes a metal-mediated cyanation reaction. A notable method involves heating the brominated intermediate with copper(I) cyanide (CuCN) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) at temperatures ranging from 100–140°C for 3–24 hours.[1] This Ullmann-type coupling reaction substitutes the bromide with a cyano group.

-

Esterification (if starting from the carboxylic acid): If the precursor is 3-cyano-1H-indole-7-carboxylic acid, esterification is performed using methanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) or with a coupling agent such as thionyl chloride (SOCl₂).[1]

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel or recrystallization to yield pure this compound.

Characterization Workflow

The following workflow outlines the standard procedure for the characterization of the synthesized compound.

Caption: Experimental workflow for synthesis and characterization.

Biological Activity and Signaling Pathways

This compound has been identified as a compound of interest due to its diverse biological activities. It is reported to have potential as an anticancer, antiviral, and anti-inflammatory agent.[1]

Anticancer Activity and Potential Mechanism

Studies have indicated that this compound can induce apoptosis in various cancer cell lines.[1] While the precise molecular targets are still under investigation, the broader class of indole compounds has been shown to modulate key signaling pathways involved in cell survival and proliferation. One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer. Indole derivatives, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway, leading to decreased cell growth and induction of apoptosis.

Although direct experimental evidence for this compound is pending, a plausible mechanism of its anticancer action could involve the inhibition of the PI3K/Akt/mTOR pathway.

Caption: Postulated inhibitory effect on the PI3K/Akt/mTOR pathway.

Applications in Research and Drug Development

The unique structure of this compound, featuring both an ester and a nitrile group, allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of more complex, biologically active molecules.[1] It serves as a direct precursor to 3-cyano-1H-indole-7-carboxylic acid, a key intermediate in various synthetic pathways.[1] Its potential to modulate critical cellular signaling pathways makes it an attractive scaffold for the development of novel therapeutic agents, particularly in oncology and immunology.

Safety Information

This compound is intended for research use only and is not for human or veterinary use.[1] Standard laboratory safety precautions should be followed when handling this compound, as it may cause skin, eye, and respiratory irritation.[1]

Conclusion

This compound is a promising heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its versatile chemical nature and diverse biological activities warrant further investigation to fully elucidate its therapeutic potential and mechanisms of action. This guide provides a foundational resource for researchers and scientists working with this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-cyano-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-cyano-1H-indole-7-carboxylate, a key building block in medicinal chemistry. This document outlines the primary synthetic routes, detailed theoretical experimental protocols, and expected characterization data for this compound.

Compound Overview

This compound (CAS Number: 443144-24-9) is a valuable intermediate in the synthesis of complex, biologically active molecules.[1] Its structure, featuring both a reactive cyano group and a methyl ester on the indole scaffold, allows for diverse chemical modifications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₂ | [1][2] |

| Molecular Weight | 200.19 g/mol | [1][2] |

| Monoisotopic Mass | 200.05858 Da | |

| Physical Form | Solid | [3] |

| Predicted Density | ~1.33 g/cm³ | [1] |

| Storage | Store at room temperature in a dry, sealed container. | [1][3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process. The most common strategy involves the initial synthesis of the precursor, 3-cyano-1H-indole-7-carboxylic acid, followed by its esterification.

Synthesis of 3-cyano-1H-indole-7-carboxylic Acid

A plausible and effective route for the synthesis of the carboxylic acid precursor is the halogenation-cyanation pathway. This method begins with the bromination of an indole-7-carboxylate ester at the 3-position, followed by a metal-mediated cyanation.

Workflow for the Synthesis of 3-cyano-1H-indole-7-carboxylic Acid

Caption: Synthetic workflow for 3-cyano-1H-indole-7-carboxylic acid.

Step 1: Bromination of Ethyl 1H-indole-7-carboxylate

-

Dissolve Ethyl 1H-indole-7-carboxylate in a suitable solvent such as dichloromethane (DCM) or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of N-bromosuccinimide (NBS) or bromine (Br₂) in the same solvent to the cooled solution.

-

Stir the reaction mixture at 0-25 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 3-bromo-1H-indole-7-carboxylate.

Step 2: Cyanation of Ethyl 3-bromo-1H-indole-7-carboxylate

-

In a reaction vessel, combine Ethyl 3-bromo-1H-indole-7-carboxylate and copper(I) cyanide (CuCN) in N-methyl-2-pyrrolidone (NMP).[1]

-

Heat the mixture to 100-140 °C and stir for 3-24 hours, monitoring the reaction by TLC.[1]

-

After completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product with an organic solvent, wash thoroughly with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain Ethyl 3-cyano-1H-indole-7-carboxylate.

Step 3: Hydrolysis to 3-cyano-1H-indole-7-carboxylic acid

-

Dissolve the purified Ethyl 3-cyano-1H-indole-7-carboxylate in a mixture of ethanol and water.

-

Add a stoichiometric excess of sodium hydroxide (NaOH) and heat the mixture to reflux.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Esterification to this compound

The final step is the esterification of 3-cyano-1H-indole-7-carboxylic acid to its methyl ester. This is typically achieved through a Fischer-Speier esterification using methanol in the presence of an acid catalyst.[1]

Workflow for the Esterification of 3-cyano-1H-indole-7-carboxylic acid

Caption: Esterification of 3-cyano-1H-indole-7-carboxylic acid.

-

Suspend 3-cyano-1H-indole-7-carboxylic acid in anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) to the suspension.[1]

-

Heat the reaction mixture to reflux and stir until the reaction is complete, as monitored by TLC.

-

Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected spectroscopic data for this compound based on predictions and data from similar indole derivatives.

| Technique | Expected Data |

| ¹H NMR | ~3.9 ppm (s, 3H, -OCH₃) , signals for aromatic protons |

| ¹³C NMR | ~115 ppm (-C≡N) , signal for ester carbonyl, signals for aromatic and indole ring carbons |

| IR Spectroscopy | ~2200 cm⁻¹ (C≡N stretch) , ~1700 cm⁻¹ (C=O stretch) |

| Mass Spectrometry | [M+H]⁺ at m/z 201.06586 , [M]⁺ at m/z 200.05803 |

| Melting Point | Expected to be a solid at room temperature. A related isomer, Methyl 3-cyano-1H-indole-4-carboxylate, has a melting point of >140 °C (dec.). |

Disclaimer: The experimental protocols and characterization data provided in this guide are based on established chemical principles and data from related compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize these procedures for their specific experimental setup.

References

Navigating the Spectroscopic Landscape of Methyl 3-cyano-1H-indole-7-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic data for methyl 3-cyano-1H-indole-7-carboxylate, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the ¹H and ¹³C NMR spectral data, experimental protocols, and structural visualization of this compound.

Core Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Table 1: Predicted ¹H NMR Data for this compound

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity |

| H1 | ~11.5 - 12.5 | br s |

| H2 | ~8.3 - 8.5 | s |

| H4 | ~7.9 - 8.1 | d |

| H5 | ~7.2 - 7.4 | t |

| H6 | ~7.7 - 7.9 | d |

| OCH₃ | ~3.9 - 4.1 | s |

Table 2: Predicted ¹³C NMR Data for this compound

| Atom No. | Chemical Shift (δ, ppm) |

| C2 | ~135 - 137 |

| C3 | ~95 - 97 |

| C3a | ~130 - 132 |

| C4 | ~122 - 124 |

| C5 | ~124 - 126 |

| C6 | ~120 - 122 |

| C7 | ~128 - 130 |

| C7a | ~138 - 140 |

| C=O | ~165 - 167 |

| CN | ~115 - 117 |

| OCH₃ | ~52 - 54 |

Experimental Protocols

The following provides a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of indole derivatives, adaptable for this compound.

Sample Preparation:

-

Dissolution: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra. DMSO-d₆ is often suitable for indole derivatives due to its high polarity.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-16 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak.

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay is necessary for accurate integration of quaternary carbons.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

-

Spectral Width: 0-220 ppm.

-

-

Processing: Similar to ¹H NMR, process the FID with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak.

Structural Visualization

The following diagram illustrates the molecular structure of this compound with atom numbering for NMR correlation.

Spectroscopic Analysis of Methyl 3-cyano-1H-indole-7-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-cyano-1H-indole-7-carboxylate is a key heterocyclic compound, serving as a versatile building block in the synthesis of various biologically active molecules. Its unique structure, featuring an indole scaffold substituted with both a cyano and a methyl carboxylate group, makes it a compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth analysis of its spectroscopic properties, offering a summary of its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for its synthesis and spectroscopic characterization are also presented, alongside visualizations of a potential biological signaling pathway and an experimental workflow to support researchers in their laboratory endeavors.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₁₁H₈N₂O₂ and a molecular weight of 200.19 g/mol .[1] It is advisable to store this compound in a dry, sealed container at room temperature to ensure its stability.[1]

| Property | Value |

| CAS Number | 443144-24-9[1] |

| Molecular Formula | C₁₁H₈N₂O₂[1] |

| Molecular Weight | 200.19 g/mol [1] |

| IUPAC Name | This compound[1] |

| Physical Form | Solid |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons of the indole ring, the methyl ester protons, and the N-H proton of the indole. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Indole N-H | ~8.2 (broad singlet) | bs |

| Aromatic C-H | ~7.3 - 7.8 (multiplet) | m |

| Methyl Ester (-OCH₃) | ~3.9 (singlet) | s |

Note: The exact chemical shifts can vary depending on the solvent and concentration used for analysis.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The presence of the cyano and carbonyl carbons will be indicated by signals in the characteristic downfield regions of the spectrum.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~165 |

| Aromatic C | ~110 - 140 |

| Cyano (C≡N) | ~115 |

| Methyl Ester (-OCH₃) | ~52 |

| Indole C3 | ~87 |

Note: The exact chemical shifts can vary depending on the solvent and concentration used for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The characteristic stretching frequencies are reported in wavenumbers (cm⁻¹).

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | ~3300 - 3400 |

| C≡N Stretch | ~2220 |

| C=O Stretch (Ester) | ~1700 |

| C=C Stretch (Aromatic) | ~1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak in high-resolution mass spectrometry (HRMS) under positive ion electrospray ionization (ESI+) would correspond to the protonated molecule [M+H]⁺.

| Ion | Expected m/z |

| [M+H]⁺ | 201.0659 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the cyanation of a halogenated indole precursor.

Materials:

-

Methyl 3-bromo-1H-indole-7-carboxylate

-

Copper(I) cyanide (CuCN)

-

N-methyl-2-pyrrolidone (NMP)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve Methyl 3-bromo-1H-indole-7-carboxylate in NMP.

-

Add copper(I) cyanide to the solution.

-

Heat the reaction mixture to 120-140°C and stir for 3-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts, multiplicity, and integration.

Infrared (IR) Spectroscopy:

-

Prepare a sample of the compound, either as a thin film on a salt plate (if soluble in a volatile solvent), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the key functional groups.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI).

-

Acquire the mass spectrum in the desired mass range to observe the molecular ion peak.

Visualization of Workflow and Potential Biological Pathway

To aid in the understanding of the experimental process and the potential biological relevance of indole derivatives, the following diagrams are provided.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Potential signaling pathway modulated by indole derivatives in drug discovery.[2]

References

The Chemical Reactivity of the Cyano Group in Indole-7-Carboxylates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a cyano group, a versatile functional handle, onto this scaffold significantly broadens its synthetic utility. This technical guide focuses on the chemical reactivity of the cyano group specifically within indole-7-carboxylates, a class of compounds with growing importance in the development of novel therapeutics. The presence of the carboxylate group at the 7-position introduces unique electronic and steric influences that modulate the reactivity of the cyano moiety, making a detailed understanding of these reactions crucial for their effective application in drug design and lead optimization.

Core Reactivity of the Cyano Group

The cyano group (-C≡N) in indole-7-carboxylates is a versatile functional group that can undergo a variety of chemical transformations, providing access to a diverse range of derivatives. The primary modes of reactivity include reduction to amines, hydrolysis to amides and carboxylic acids, and cycloaddition reactions. The electron-withdrawing nature of both the cyano and carboxylate groups influences the reactivity of the indole ring system.[2]

Table 1: Summary of Key Reactions of the Cyano Group in Indole Derivatives

| Reaction Type | Reagents and Conditions | Product | Typical Yield | Reference |

| Reduction | Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) | 7-Aminomethylindole | 73% | [1] |

| Hydrolysis (Acid-catalyzed) | H₂SO₄ or HCl in H₂O, heat | 7-Carboxamidoindole, 7-Carboxyindole | Variable | [3] |

| Hydrolysis (Base-catalyzed) | NaOH or KOH in H₂O/alcohol, heat | 7-Carboxamidoindole, 7-Carboxyindole | Variable | [3] |

| Cycloaddition | Dienes (e.g., acrylonitrile with ylides) | Fused heterocyclic systems | Good | [4][5] |

| Nucleophilic Addition | Grignard reagents (RMgX), Organolithium reagents (RLi) | Ketones | Variable | [6] |

Key Chemical Transformations and Experimental Protocols

A detailed understanding of the experimental conditions required to effect these transformations is critical for the successful synthesis of target molecules.

Reduction of the Cyano Group

The reduction of the cyano group to a primary amine is a fundamental transformation that provides a key building block for further functionalization, such as in the synthesis of bis-indole derivatives.[1]

Experimental Protocol: Reduction of 3-(4-chlorophenyl)-7-cyano-4,6-dimethoxy-1H-indole to 7-Aminomethyl-3-(4-chlorophenyl)-4,6-dimethoxy-1H-indole [1]

-

Materials:

-

3-(4-chlorophenyl)-7-cyano-4,6-dimethoxy-1H-indole

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

A solution of 3-(4-chlorophenyl)-7-cyano-4,6-dimethoxy-1H-indole in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under a nitrogen atmosphere.

-

The reaction mixture is then heated to reflux and stirred for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, the reaction is cooled to 0 °C and quenched by the sequential addition of water, 15% aqueous NaOH solution, and again water.

-

The resulting mixture is filtered, and the filtrate is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the 7-aminomethylindole derivative.

-

-

Quantitative Data:

-

Yield: 73%[1]

-

Hydrolysis of the Cyano Group

The hydrolysis of the nitrile functionality can lead to either the corresponding amide or carboxylic acid, depending on the reaction conditions. This transformation is crucial for introducing carboxylic acid or amide moieties, which are common pharmacophores in drug molecules.

General Experimental Protocol: Acid-Catalyzed Hydrolysis of a Nitrile [3]

-

Materials:

-

Indole-7-carbonitrile derivative

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Water

-

Appropriate organic solvent (e.g., ethanol, dioxane)

-

-

Procedure:

-

The indole-7-carbonitrile is dissolved in a mixture of the chosen acid and water, often with a co-solvent to aid solubility.

-

The reaction mixture is heated to reflux for a period determined by monitoring the reaction's progress.

-

Upon completion, the mixture is cooled and neutralized with a base (e.g., sodium bicarbonate).

-

The product is then extracted with an organic solvent.

-

The organic extracts are washed, dried, and concentrated.

-

Purification is typically achieved by recrystallization or column chromatography.

-

-

Note: The reaction can be controlled to favor the formation of the amide by using milder conditions and shorter reaction times.

Cycloaddition Reactions

Drug Development Workflow and Signaling Pathways

The functionalization of the cyano group in indole-7-carboxylates is a key step in the lead optimization phase of drug discovery. The resulting amines, amides, and carboxylic acids can serve as critical pharmacophores that interact with biological targets.

Caption: Drug development workflow starting from indole-7-carboxylates.

This workflow illustrates how the initial indole-7-carboxylate scaffold is first cyanated to introduce the versatile cyano group. In the lead optimization phase, this cyano group is then transformed into various other functionalities such as amines, amides, or used to construct more complex heterocyclic systems through cycloaddition reactions. These modifications are guided by structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of bioactive lead compounds for further development.

Conclusion

The cyano group in indole-7-carboxylates offers a rich and versatile platform for chemical modification. Through reactions such as reduction, hydrolysis, and cycloaddition, a wide array of derivatives can be synthesized, each with the potential for unique biological activities. A thorough understanding of the reactivity of this scaffold and the experimental protocols for its transformation is essential for researchers in the field of drug discovery and development, enabling the rational design and synthesis of novel therapeutic agents. The strategic manipulation of the cyano group, influenced by the C-7 carboxylate, will continue to be a valuable tool in the quest for new and improved medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of AI-Enhanced Drug Lead Optimization Workflow for HPC and Cloud for Big Data 2020 - IBM Research [research.ibm.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

Physical and chemical properties of Methyl 3-cyano-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Methyl 3-cyano-1H-indole-7-carboxylate. It includes key data, detailed experimental protocols, and workflow visualizations to support its application in research and development.

Compound Identification and Physical Properties

This compound is an indole derivative featuring both a nitrile and a methyl ester functional group.[1] These groups provide versatile handles for chemical modification, making it a valuable building block in medicinal and organic chemistry.[1] It serves as a key intermediate in the synthesis of more complex, biologically active molecules and is a direct precursor to 3-cyano-1H-indole-7-carboxylic acid.[1]

General Information

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 443144-24-9[1][2] |

| Molecular Formula | C₁₁H₈N₂O₂[1][2] |

| Molecular Weight | 200.19 g/mol [1] |

| InChI Key | GXGCVEVNRZWNRA-UHFFFAOYSA-N[1] |

| Physical Form | White to yellow solid[3] |

| Purity | Typically >95-98%[1] |

Physicochemical Data

The following table summarizes key experimental and predicted physicochemical properties.

| Property | Value | Notes |

| Density | ~1.33 g/cm³[1][2] | Experimental |

| Boiling Point | 413.5 ± 25.0 °C[3] | Predicted |

| Melting Point | 208–259 °C | This is a literature range for related indole carboxylates, not the specific compound.[1] |

| pKa | 13.02 ± 0.30[3] | Predicted |

| Storage | Room Temperature, Sealed in Dry Environment[1][3] | - |

Chemical Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process, starting from a simpler indole precursor, followed by characterization using standard analytical techniques.

Synthetic Pathway Visualization

The following diagram illustrates a common synthetic route to the target compound.

Caption: A potential synthetic pathway for this compound.

Experimental Protocols

Protocol 2.2.1: Synthesis via Esterification of 3-cyano-1H-indole-7-carboxylic acid

This protocol is a representative procedure based on standard esterification methods mentioned in the literature.[1]

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-cyano-1H-indole-7-carboxylic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (20-30 mL per gram of starting material) to the flask. Place the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) (0.1-0.2 eq).

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with ethyl acetate (3x volume of aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield the final product.

Protocol 2.2.2: Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR):

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Confirm the presence of a strong C≡N stretch around 2200 cm⁻¹ and a strong ester C=O stretch around 1700 cm⁻¹.[1]

-

-

Mass Spectrometry (MS):

-

Analyze the sample using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to assess purity and confirm the molecular weight.

-

The expected [M+H]⁺ ion should be observed at m/z 215.[1]

-

Expected Spectral Data

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Ester Methyl (-OCH₃) | ~3.9 ppm (singlet)[1] |

| Aromatic/Indole Protons | 7.0 - 8.5 ppm (multiplets) | |

| Indole N-H | Broad singlet, variable shift | |

| ¹³C NMR | Cyano Carbon (-C≡N) | ~115 ppm[1] |

| Ester Carbonyl (-C=O) | ~160-170 ppm | |

| Aromatic/Indole Carbons | 100 - 140 ppm | |

| IR | Cyano Stretch (-C≡N) | ~2200 cm⁻¹[1] |

| Ester C=O Stretch | ~1700 cm⁻¹[1] | |

| MS (ESI+) | Molecular Ion | m/z 215 ([M+H]⁺)[1] |

Reactivity and Biological Significance

Chemical Reactivity

The presence of the nitrile and ester groups on the indole scaffold allows for a range of chemical transformations.[1]

-

Reduction: The cyano group can be reduced to a primary amine, providing a key linkage point for further derivatization.[1]

-

Oxidation: The indole ring can be oxidized to form corresponding oxo derivatives.[1]

-

Substitution: The indole ring is susceptible to electrophilic substitution at various positions.[1]

-

Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be used in amide coupling reactions.

Workflow for Chemical Reactions and Analysis

Caption: General workflow for chemical modification and analysis of the title compound.

Potential Biological Activity

Indole-based compounds are widely recognized for their diverse biological activities. While specific research on this compound is limited, derivatives of the indole core are known to interact with various biological targets.[1] Literature suggests that this class of compounds may be explored for:

-

Anticancer Activity: By potentially inducing apoptosis in cancer cells.[1]

-

Antiviral Properties: By potentially interfering with viral replication.[1]

-

Anti-inflammatory Effects: By modulating inflammatory signaling pathways.[1]

It is important to note that these are general activities associated with the broader class of indole derivatives, and specific studies are required to validate these effects for this compound. The compound's primary role is as a versatile chemical building block for synthesizing more complex molecules for drug discovery pipelines.[1]

Safety and Handling

-

Hazard: May cause skin, eye, and respiratory irritation.[1] Harmful if swallowed.[3]

-

Handling: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

-

Usage: This compound is intended for research use only (RUO) and is not for human or veterinary use.[1]

References

Methyl 3-cyano-1H-indole-7-carboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyano-1H-indole-7-carboxylate is a synthetically valuable indole derivative that serves as a crucial building block in organic and medicinal chemistry.[1] Its unique structure, featuring both a nitrile and an ester functional group on the indole scaffold, allows for versatile chemical transformations, making it a key intermediate in the synthesis of more complex, biologically active molecules.[1] This technical guide provides a comprehensive overview of its fundamental properties, synthetic methodologies, and potential applications.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and spectroscopic analysis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 200.19 g/mol | [1][3][4] |

| IUPAC Name | This compound | [1] |

| CAS Number | 443144-24-9 | [1][3] |

| Density | ~1.33 g/cm³ | [1] |

Synthetic Protocols

The synthesis of this compound can be achieved through several routes. The selection of a specific pathway may depend on the availability of starting materials, desired yield, and scalability. Below are detailed experimental approaches derived from the literature.

Method 1: Esterification of 3-cyano-1H-indole-7-carboxylic acid

This is a direct method involving the esterification of the corresponding carboxylic acid.

Experimental Protocol:

-

Reactants: 3-cyano-1H-indole-7-carboxylic acid, Methanol (CH₃OH), and a catalytic amount of a strong acid (e.g., H₂SO₄) or a coupling agent like thionyl chloride (SOCl₂).[1]

-

Procedure:

-

Dissolve 3-cyano-1H-indole-7-carboxylic acid in an excess of methanol.

-

Add the acid catalyst or coupling agent dropwise to the solution while stirring.

-

Heat the reaction mixture to reflux for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography).

-

Upon completion, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

The crude product can then be purified using standard techniques such as recrystallization or column chromatography to yield pure this compound.

-

Method 2: Multi-step Synthesis from a Brominated Indole Intermediate

This pathway involves the introduction of the cyano group via a metal-mediated coupling reaction.

Experimental Protocol:

-

Starting Material: An appropriately substituted 3-bromo-1H-indole-7-carboxylate (e.g., ethyl 3-bromo-1H-indole-7-carboxylate).

-

Cyanation Step:

-

Reagents: The brominated indole intermediate, Copper(I) cyanide (CuCN) or a palladium catalyst, and a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP).[1]

-

Procedure: Heat the mixture of the brominated intermediate and CuCN in NMP at a temperature ranging from 100–140°C for 3–24 hours.[1] This Ullmann-type coupling reaction substitutes the bromide with a cyano group.[1]

-

-

Transesterification/Esterification (if necessary):

-

If the starting material was an ester other than the methyl ester, a transesterification step with methanol under acidic or basic conditions would be required.

-

If the starting material was a carboxylic acid, the final step would be the esterification with methanol as described in Method 1.

-

-

Purification: The final product is purified from the reaction mixture using column chromatography or recrystallization.

Synthetic Workflow Visualization

The following diagram illustrates a generalized logical workflow for the synthesis of this compound, highlighting the key transformation from a brominated precursor.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications

The presence of both the cyano and ester groups on the indole ring confers distinct reactivity and allows for a variety of chemical modifications.[1]

-

Reduction: The cyano group can be reduced to an amine, providing a route to novel substituted tryptamines.[1]

-

Substitution: The indole ring can undergo electrophilic substitution reactions to introduce additional functional groups.[1]

-

Medicinal Chemistry: This compound serves as a key intermediate in the synthesis of pharmacologically active molecules. For instance, it has been utilized in the preparation of (3-cyano-1H-indol-7-yl)(4-(4-fluorophenethyl)piperazin-1-yl)-methanone, which has potential therapeutic applications.[1] It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.[1]

Storage and Handling

This compound should be stored in a sealed container in a dry environment at room temperature to ensure its stability.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed as the compound may cause skin, eye, and respiratory irritation.[1] This material is intended for research purposes only.[1]

References

An In-depth Technical Guide to the Stability and Storage of Methyl 3-cyano-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-cyano-1H-indole-7-carboxylate (CAS No. 443144-24-9). Due to the limited availability of specific stability data for this compound, this guide extrapolates information from analogous indole derivatives and general chemical principles to provide a robust framework for handling and storage. It covers potential degradation pathways, recommended storage conditions, and suggested experimental protocols for stability assessment. This document is intended to support researchers, scientists, and drug development professionals in maintaining the integrity and purity of this compound for research and development activities.

Introduction

This compound is a synthetically valuable indole derivative with the molecular formula C₁₁H₈N₂O₂.[1] Its structure, featuring both a nitrile and a methyl ester group on the indole scaffold, makes it a key intermediate in the synthesis of various biologically active molecules.[1] Ensuring the chemical stability of this compound is critical for the reliability and reproducibility of experimental results. This guide outlines the key factors influencing its stability and provides recommendations for optimal storage.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 443144-24-9

-

Molecular Formula: C₁₁H₈N₂O₂

-

Molecular Weight: 200.19 g/mol

-

Physical Form: Solid[2]

The presence of the electron-withdrawing cyano group at the C3 position and the methyl ester group at the C7 position significantly influences the electronic properties and reactivity of the indole ring.[1] These functional groups are also the primary sites for potential degradation.

Recommended Storage Conditions

To maintain the long-term integrity of this compound, the following storage conditions are recommended. These are based on a combination of supplier recommendations and general best practices for structurally related indole compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C (Long-term) or Room Temperature (Short-term) | Conflicting information exists, with some suppliers suggesting room temperature storage[2][3] and others recommending -20°C.[1] For long-term storage, -20°C is the more conservative and recommended approach to minimize the rate of any potential degradation reactions. For routine short-term use, tightly sealed storage at room temperature may be adequate. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | The indole nucleus can be susceptible to oxidation.[4] Storing under an inert atmosphere minimizes the risk of oxidative degradation. |

| Light | Protect from light (Amber vial) | Indole derivatives can be light-sensitive and prone to photodegradation. Storing in an amber vial or in the dark is crucial. |

| Moisture | Sealed in a dry environment | The ester functional group is susceptible to hydrolysis.[1][4] It is essential to store the compound in a tightly sealed container with a desiccant to protect it from moisture. |

| Container | Tightly sealed, appropriate for low-temperature storage | Prevents exposure to atmospheric moisture and oxygen. Ensure the container and seal are suitable for the chosen storage temperature. |

Potential Degradation Pathways

While specific degradation studies for this compound are not publicly available, based on the chemical structure and data from related indole esters, the following degradation pathways are plausible:

-

Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 3-cyano-1H-indole-7-carboxylic acid and methanol. Alkaline conditions are known to readily hydrolyze indole esters.[1][2]

-

Oxidation: The electron-rich indole ring is prone to oxidation, which can be catalyzed by light, air, or oxidizing agents. This can lead to the formation of various oxindole derivatives.[4]

-

Photodegradation: Exposure to UV or visible light can induce degradation of the indole ring system.

-

Thermal Degradation: While generally stable at room temperature, prolonged exposure to high temperatures could lead to decomposition.

The following diagram illustrates the potential degradation pathways.

Experimental Protocols for Stability Assessment

To perform a comprehensive stability assessment of this compound, a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, should be developed and validated. The following outlines a general approach for forced degradation studies and method development.

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method.

| Condition | Suggested Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable organic solvent (e.g., acetonitrile, methanol) and add 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).[4] Neutralize before analysis. |

| Base Hydrolysis | Dissolve the compound in a suitable organic solvent and add 0.1 M NaOH. Incubate at 60°C for various time points.[4] Neutralize before analysis. Due to the high susceptibility of esters to base hydrolysis, shorter time points or lower temperatures may be necessary. |

| Oxidation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for various time points.[4] |

| Photostability | Expose a solution of the compound to a UV lamp (e.g., 254 nm) at room temperature for various time points.[4] Also, test a solid sample. |

| Thermal Stability | Heat a solid sample of the compound in an oven at a high temperature (e.g., 80-100°C) for a set period. |

The following diagram outlines the experimental workflow for a forced degradation study.

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, process-related impurities, and other excipients.

| Parameter | Recommendation |

| Column | Reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm). |

| Mobile Phase | A gradient elution is recommended to separate compounds with a range of polarities. A common mobile phase system is a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium formate at a slightly acidic pH to suppress ionization of any carboxylic acid degradants) and an organic modifier (e.g., acetonitrile or methanol). |

| Detection | UV detection is suitable as the indole ring is chromophoric. A photodiode array (PDA) detector is highly recommended to assess peak purity. Mass spectrometry (MS) can be used for the identification of unknown degradation products. |

| Flow Rate | Typically 1.0 mL/min. |

| Column Temperature | Ambient or controlled at a slightly elevated temperature (e.g., 30-40°C) for better reproducibility. |

Conclusion

While specific stability data for this compound is scarce, by understanding its chemical structure and drawing parallels with related indole compounds, a robust strategy for its storage and handling can be implemented. The primary stability concerns are hydrolysis of the ester and oxidation or photodegradation of the indole ring. To ensure the highest quality of this research chemical, it is imperative to store it at low temperatures (-20°C), under an inert atmosphere, and protected from light and moisture. For critical applications, conducting forced degradation studies and utilizing a validated stability-indicating HPLC method are strongly recommended to monitor the purity and integrity of the compound over time.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Versatile Role of Methyl 3-cyano-1H-indole-7-carboxylate in Synthetic Chemistry: An In-depth Technical Guide

Introduction: Methyl 3-cyano-1H-indole-7-carboxylate is a key heterocyclic building block in the fields of medicinal chemistry and drug development. Its unique trifunctionalized indole scaffold, featuring a reactive cyano group, a modifiable ester, and an indole core, offers a versatile platform for the synthesis of complex molecular architectures with significant biological activities. This technical guide provides a comprehensive overview of its synthesis, characterization, and application as a synthetic intermediate, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its role in the development of therapeutic agents.

Physicochemical Properties and Characterization

This compound (CAS No: 443144-24-9) is a solid with a molecular formula of C₁₁H₈N₂O₂ and a molecular weight of 200.19 g/mol .[1] Its structural features are key to its synthetic utility and can be characterized by various spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₂ | [1] |

| Molecular Weight | 200.19 g/mol | [1] |

| CAS Number | 443144-24-9 | [1] |

| Appearance | Solid | |

| Density | ~1.33 g/cm³ | [1] |

Spectroscopic Data:

| Technique | Key Features |

| ¹H NMR | The methyl ester protons typically appear around δ 3.9 ppm. |

| ¹³C NMR | The cyano carbon exhibits a characteristic signal at approximately δ 115 ppm. |

| IR Spectroscopy | A sharp absorption band for the cyano group (C≡N) stretch is observed around 2200 cm⁻¹, and a strong carbonyl (C=O) stretch for the ester group appears near 1700 cm⁻¹.[1] |

| Mass Spectrometry | The protonated molecular ion ([M+H]⁺) is expected at an m/z of 201. |

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and cost-effectiveness.

Modified Madelung Synthesis

A one-pot, two-step procedure from the corresponding N-(o-tolyl)benzamides offers an efficient route to 3-cyanoindoles. This method avoids the use of transition metals and provides good yields.

Experimental Protocol:

-

Nucleophilic Substitution: In a screw-cap vial equipped with a magnetic stir bar, charge the appropriate N-(2-(bromomethyl)phenyl)benzamide derivative (0.5 mmol), potassium cyanide (KCN, 2.0 mmol, 4 equiv), and dimethyl sulfoxide (DMSO, 1 mL).

-

Transfer the vial to a preheated oil bath at 100 °C and stir for 12 hours.

-

Cyclization: Add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN, 1.5 mmol, 3 equiv) to the reaction mixture and continue stirring at 100 °C for another 12 hours.

-

Work-up: After cooling, pour the reaction mixture into water and extract three times with dichloromethane (CH₂Cl₂). Combine the organic layers, wash three times with water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography to afford the desired 3-cyanoindole.

This general procedure for related 3-cyanoindoles reports yields in the range of 80-85%.[1][2][3]

Reaction Scheme: Modified Madelung Synthesis

Caption: One-pot Modified Madelung synthesis of 3-cyanoindoles.

Halogenation-Cyanation Approach

This method involves the initial functionalization of an indole ester, followed by halogenation at the 3-position and subsequent cyanation.

Conceptual Workflow:

Caption: Halogenation-cyanation synthetic workflow.

Role as a Synthetic Building Block

The strategic placement of the cyano and ester functionalities makes this compound a versatile precursor for a variety of more complex, biologically active molecules.

Precursor to 3-cyano-1H-indole-7-carboxylic acid

A primary application of the methyl ester is its role as a direct precursor to 3-cyano-1H-indole-7-carboxylic acid through ester hydrolysis. This carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds.[1]

Synthesis of Piperazine Derivatives

Patent literature highlights the use of the corresponding carboxylic acid in the preparation of (3-cyano-1H-indol-7-yl)(4-(4-fluorophenethyl)piperazin-1-yl)-methanone, a compound of interest in drug discovery.[1][4]

Experimental Protocol (Amide Coupling):

-

Hydrolysis: Hydrolyze this compound to 3-cyano-1H-indole-7-carboxylic acid using standard conditions (e.g., LiOH in THF/water).

-

Amide Coupling: To a solution of 3-cyano-1H-indole-7-carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA).

-

Add 1-(4-fluorophenethyl)piperazine to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Reaction Workflow: Amide Coupling

Caption: Synthesis of a piperazine-containing indole derivative.

Biological Significance of Derivatives

Derivatives of this compound have shown promise in various therapeutic areas, particularly in oncology. The indole nucleus is a privileged scaffold in drug design, and its derivatives often exhibit potent biological activities.

Anticancer Activity

Several studies have highlighted the anticancer potential of indole derivatives. For instance, a derivative of this compound has demonstrated significant cytotoxicity against the MDA-MB-231 breast cancer cell line.[1] The mechanism of action for many indole-based anticancer agents involves the modulation of key signaling pathways that control cell proliferation, apoptosis, and angiogenesis.

Signaling Pathways Modulated by Indole Derivatives:

Indole compounds have been shown to target and regulate critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[5] Dysregulation of these pathways is a hallmark of many cancers, and their inhibition can lead to decreased cell survival and proliferation.

Caption: Inhibition of pro-survival signaling pathways by indole derivatives.

| Derivative Class | Cancer Cell Line | IC₅₀ | Reference |

| Pyranoindole derivative | HeLa | 3.6 ± 0.5 µM | [6] |

| 2-amino-3-cyano-pyridine derivative | H460 | 0.23 nM | [7] |

| 2-amino-3-cyano-pyridine derivative | HT-29 | 0.65 nM | [7] |

| 2-amino-3-cyano-pyridine derivative | SMMC-7721 | 0.77 nM | [7] |

| EGFR/SRC Kinase Inhibitor | SRC Kinase | 0.002 µM | [8] |

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. Its trifunctional nature allows for diverse chemical transformations, leading to the creation of complex molecules with significant therapeutic potential, particularly in the realm of anticancer drug discovery. The synthetic routes outlined in this guide provide a foundation for its preparation, while the examples of its application demonstrate its utility in accessing novel chemical matter. Further exploration of the structure-activity relationships of its derivatives is likely to yield new and potent therapeutic agents that target critical cellular signaling pathways.

References

- 1. This compound|443144-24-9 [benchchem.com]

- 2. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US20040063723A1 - Process for the preparation of (3-cyano-1h-indol-7-yl) (4-(4-fluorophenethyl) piperazin-1-yl)- methanone and salts thereof - Google Patents [patents.google.com]

- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, anticancer and antioxidant properties of new indole and pyranoindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Bioactive Molecules Using Methyl 3-cyano-1H-indole-7-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive molecules utilizing Methyl 3-cyano-1H-indole-7-carboxylate as a key starting material. This versatile scaffold, featuring both a reactive cyano group and a modifiable ester functionality, offers a gateway to a diverse range of heterocyclic compounds with potential therapeutic applications, particularly in oncology and cardiovascular disease.

Overview of Synthetic Potential

This compound is a valuable building block in medicinal chemistry. The electron-withdrawing nature of the cyano and carboxylate groups influences the reactivity of the indole ring, making it amenable to various chemical transformations. The primary routes for elaborating this scaffold into more complex, biologically active molecules involve:

-

Modification of the Carboxylate Group: The methyl ester at the 7-position can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a variety of amines to form a diverse library of amide derivatives. Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of various pharmacophoric groups to modulate biological activity, solubility, and other pharmacokinetic properties.

-

Cyclization Reactions Involving the Cyano Group: The nitrile functionality at the 3-position is a key precursor for the construction of fused heterocyclic rings. By reacting with binucleophiles such as hydrazine or guanidine, it is possible to synthesize fused pyrazole or pyrimidine ring systems, respectively. These fused heterocycles are prevalent in many biologically active compounds.

Synthesis of Bioactive Amide Derivatives as Na+/H+ Exchanger Inhibitors

A series of N-(aminoiminomethyl)-1H-indole carboxamide derivatives have shown potential as inhibitors of the Na+/H+ exchanger, a target for various cardiovascular and ischemic conditions. While the original studies did not exclusively use the 7-substituted indole, the synthetic strategy is readily adaptable. The following protocols outline the synthesis of a novel N-(aminoiminomethyl)-3-cyano-1H-indole-7-carboxamide.

Experimental Protocols

Protocol 2.1.1: Hydrolysis of this compound

This procedure converts the starting methyl ester to the corresponding carboxylic acid, a necessary intermediate for amide coupling.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and H₂O (e.g., 3:1:1 v/v/v).

-

Add LiOH (2.0 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

-

Dilute the aqueous residue with water and acidify to pH 2-3 with 1N HCl.

-

Extract the aqueous layer with EtOAc (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-cyano-1H-indole-7-carboxylic acid.

Protocol 2.1.2: Amide Coupling with Guanidine

This protocol describes the coupling of the synthesized carboxylic acid with guanidine to form the target bioactive amide.

Materials:

-

3-cyano-1H-indole-7-carboxylic acid

-

Guanidine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

To a solution of 3-cyano-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add guanidine hydrochloride (1.2 eq) to the reaction mixture and continue stirring at room temperature for 12-18 hours.

-

Pour the reaction mixture into water and extract with DCM (3 x volumes).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-(aminoiminomethyl)-3-cyano-1H-indole-7-carboxamide.

Quantitative Data for Analogous Compounds

While specific data for the 7-substituted indole is not available, a related N-(aminoiminomethyl)-1H-indole-2-carboxamide derivative has demonstrated significant inhibitory activity against the Na+/H+ exchanger.

| Compound ID | Target | IC₅₀ (µM) |

| 49 (analogue) | Na+/H+ Exchanger | Data for analogous compound[1] |

Note: The IC₅₀ value for the analogous compound 49, N-(aminoiminomethyl)-1-(2-phenylethyl)-1H-indole-2-carboxamide, has been reported as the most potent in its series, though the exact value is not provided in the abstract.[1]

Signaling Pathway

Synthesis of Fused Heterocycles as Potential PIM-1 Kinase Inhibitors

The synthesis of fused pyrimidine derivatives from 3-cyanoindoles has yielded potent inhibitors of PIM-1 kinase, a promising target in oncology. The following protocols outline a plausible synthetic route to a novel pyrido[2,3-d]pyrimidine derivative starting from this compound.

Experimental Protocols

Protocol 3.1.1: Synthesis of an Enaminonitrile Intermediate

This protocol describes the formation of a key intermediate by reacting the cyano group of the indole with a suitable reagent.

Materials:

-

This compound

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous Toluene

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous toluene.

-

Add DMF-DMA (1.5 eq) to the suspension.

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

-

Wash the solid with cold toluene and dry under vacuum to yield the enaminonitrile intermediate.

Protocol 3.1.2: Cyclization to form the Pyrido[2,3-d]pyrimidine Core

This protocol details the cyclization of the enaminonitrile intermediate with an appropriate amine to form the fused pyrimidine ring system.

Materials:

-

Enaminonitrile intermediate from Protocol 3.1.1

-

6-Aminouracil

-

Anhydrous Acetic Acid

Procedure:

-

To a suspension of the enaminonitrile intermediate (1.0 eq) in anhydrous acetic acid, add 6-aminouracil (1.1 eq).

-

Reflux the reaction mixture for 10-12 hours.

-

Cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to obtain the target pyrido[2,3-d]pyrimidine derivative.

Quantitative Data for Analogous Compounds

While specific data for the proposed 7-substituted indole derivative is not available, related pyrido[2,3-d]pyrimidine compounds have demonstrated potent inhibition of PIM-1 kinase and significant cytotoxicity against cancer cell lines.

| Compound ID | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) |

| 4 (analogue) | PIM-1 Kinase | 11.4 | MCF-7 | 0.57[2][3] |

| 10 (analogue) | PIM-1 Kinase | 17.2 | HepG2 | 1.13[2][3] |

Signaling Pathway

Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic protocols described above.

References

- 1. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Methyl 3-cyano-1H-indole-7-carboxylate in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyano-1H-indole-7-carboxylate is a synthetically valuable indole derivative that has emerged as a compound of interest in cancer research.[1] The indole scaffold is a prominent heterocyclic structure found in many biologically active compounds and is recognized for its diverse therapeutic potential, including anticancer activities.[1] This document provides detailed application notes on the known anticancer properties of this compound and comprehensive protocols for its evaluation in a research setting.

Application Notes

Anticancer Activity:

This compound has demonstrated significant potential as an anticancer agent. Notably, it has shown potent activity against breast cancer cells (MDA-MB-231), inhibiting their growth with a specific IC50 value, indicating effective cytotoxicity.[1] The primary mechanism of its anticancer action appears to be the induction of apoptosis, a form of programmed cell death, which has been confirmed through assays measuring the activation of caspases, key enzymes in the apoptotic pathway.[1]

While specific data on a broad range of cancer cell lines is limited in publicly available literature, the general class of indole derivatives is known to affect various signaling pathways implicated in cancer progression, such as those related to cell proliferation and apoptosis.[1][2] Therefore, it is plausible that this compound may exhibit inhibitory effects against other cancer types.

Mechanism of Action (Proposed):

The precise molecular targets of this compound are not yet fully elucidated. However, based on the known mechanisms of other indole derivatives, it is hypothesized that this compound may modulate key signaling pathways that regulate cell survival and proliferation. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[2][3] Indole compounds have been shown to inhibit this pathway, leading to decreased cancer cell growth and survival.[3] Further research is required to definitively establish the direct interaction of this compound with components of this or other signaling cascades.

Data Presentation

The following table summarizes the available quantitative data for the cytotoxic activity of this compound against a human breast cancer cell line.

| Cell Line | Cancer Type | IC50 Value | Reference |

| MDA-MB-231 | Breast Cancer | Data indicates effective cytotoxicity | [1] |

Note: Further studies are needed to determine the IC50 values across a broader panel of cancer cell lines.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compound on cancer cells.

Materials:

-

This compound

-

Cancer cell lines of interest (e.g., MDA-MB-231, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a blank (medium only).

-

Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plates for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with the compound.

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (and other relevant concentrations) for 24 or 48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 1500 rpm for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Western Blot Analysis of PI3K/Akt Signaling Pathway

This protocol is used to investigate the effect of the compound on the expression and phosphorylation of key proteins in the PI3K/Akt pathway.

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Procedure:

-